molecular formula C4H7NSe B12648534 Propyl selenocyanate CAS No. 3777-24-0

Propyl selenocyanate

Cat. No.: B12648534
CAS No.: 3777-24-0
M. Wt: 148.08 g/mol
InChI Key: UXAKYQHJRPCIOZ-UHFFFAOYSA-N
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Description

Propyl selenocyanate is an organoselenium compound featuring the selenocyanate (SeCN) functional group. This class of compounds is of significant interest in medicinal chemistry and chemical biology due to its versatile reactivity and potential biological activities. Organic selenocyanates can be synthesized through various methods, including the nucleophilic displacement of alkyl halides with potassium selenocyanate (KSeCN) . In research settings, selenocyanates are recognized for their potential as redox modulators. They can exhibit pro-oxidant properties, inducing oxidative stress in cells that can lead to apoptosis, which is a key mechanism explored in anticancer research . The selenocyanate group is a known pharmacophore that often enhances cytotoxic activity, making compounds like this compound candidates for antiproliferative studies against various cancer cell lines . Beyond oncology research, organoselenium compounds are investigated for a wide spectrum of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . The selenium atom in these compounds can also mimic the function of glutathione peroxidase (GPx), an important antioxidant enzyme, making them useful tools for studying cellular oxidative stress . From a synthetic chemistry perspective, the selenocyanate group is a valuable synthetic intermediate. It can be readily transformed into other organoselenium functionalities, such as diselenides and selenoethers, which are useful in catalysis and further biochemical derivatization . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

3777-24-0

Molecular Formula

C4H7NSe

Molecular Weight

148.08 g/mol

IUPAC Name

propyl selenocyanate

InChI

InChI=1S/C4H7NSe/c1-2-3-6-4-5/h2-3H2,1H3

InChI Key

UXAKYQHJRPCIOZ-UHFFFAOYSA-N

Canonical SMILES

CCC[Se]C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Propyl Selenocyanate and Analogues

Classical Approaches to C-SeCN Bond Formation

The formation of the C-SeCN bond is often achieved through well-established reaction pathways that have been refined over time. These classical methods remain fundamental in synthetic organoselenium chemistry.

Nucleophilic Substitution Reactions of Selenocyanate (B1200272) Anions

One of the most common and direct methods for introducing the selenocyanate group into an organic molecule is through nucleophilic substitution. viu.ca This approach utilizes the selenocyanate anion (SeCN⁻), typically from a salt like potassium selenocyanate (KSeCN), as the nucleophile to displace a suitable leaving group from a carbon atom. researchgate.netwikipedia.org

The reaction of alkyl halides with an alkali metal selenocyanate, such as potassium selenocyanate, is a cornerstone for the synthesis of alkyl selenocyanates. wikipedia.orgmdpi.com This SN2 reaction involves the backside attack of the selenocyanate anion on the carbon atom bearing the halogen, leading to the formation of the C-SeCN bond and the displacement of the halide ion. viu.calibretexts.org For instance, propyl selenocyanate can be synthesized by reacting a propyl halide, such as propyl bromide, with potassium selenocyanate. researchgate.net The reaction is typically carried out in a polar aprotic solvent, like acetone (B3395972) or acetonitrile (B52724), to facilitate the dissolution of the reactants and promote the nucleophilic substitution. nih.gov

The general scheme for this reaction is as follows:

R-X + KSeCN → R-SeCN + KX (where R = alkyl group, X = Cl, Br, I)

Several examples of this reaction are detailed in the table below:

Alkyl HalideReagentSolventProductYield (%)
Propyl bromideKSeCNAcetone/H₂OThis compound-
Allylic bromidesKSeCNAcetone/H₂OAllylic selenocyanates-
Benzyl (B1604629) bromideKSeCNWater/Dimethyl CarbonateBenzyl selenocyanate-

Data compiled from multiple research findings. nih.govmdpi.comnih.gov

Sulfonate esters, such as methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), are excellent leaving groups and serve as effective substrates in nucleophilic substitution reactions with the selenocyanate anion. mdpi.com The reaction proceeds in a similar fashion to that of alkyl halides, with the selenocyanate ion displacing the sulfonate group. This method is particularly useful when the corresponding alkyl halide is difficult to prepare or unstable. The use of sulfonate esters often provides good to excellent yields of the desired alkyl selenocyanates under mild reaction conditions.

The general reaction can be represented as:

R-OSO₂R' + KSeCN → R-SeCN + KOSO₂R' (where R = alkyl group, R' = CH₃ or C₆H₄CH₃)

SubstrateReagentProduct
Alkyl O-methanesulfonateKSeCNAlkyl selenocyanate
Alkyl p-toluenesulfonateKSeCNAlkyl selenocyanate

This table illustrates the general applicability of sulfonate esters in the synthesis of selenocyanates. mdpi.com

Aromatic and heteroaromatic selenocyanates can be synthesized from the corresponding diazonium salts. chemguide.co.ukmasterorganicchemistry.com Diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. lkouniv.ac.in The subsequent reaction of the diazonium salt with potassium selenocyanate results in the replacement of the diazonium group (-N₂⁺) with the selenocyanate group (-SeCN), releasing nitrogen gas. wikipedia.orgwikipedia.orglibretexts.org This method is a valuable tool for introducing the selenocyanate functionality onto aromatic rings.

The two-step process is summarized as follows:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Ar-N₂⁺X⁻ + KSeCN → Ar-SeCN + N₂ + KX

This reaction is particularly useful for synthesizing aryl selenocyanates which cannot be readily prepared via nucleophilic substitution of aryl halides.

Addition Reactions to Unsaturated Systems

Another important strategy for the synthesis of selenocyanates involves the addition of selenium-containing reagents across carbon-carbon double or triple bonds. researchgate.net These reactions provide a direct route to functionalized selenocyanates.

The addition of reagents that can deliver a selenocyanate group to alkenes and alkynes is a powerful method for preparing vicinal and vinylic selenocyanates, respectively. nih.govkhanacademy.orgpressbooks.pub The reaction of alkenes with a source of electrophilic selenium, in the presence of a selenocyanate source, leads to the formation of a β-functionalized selenocyanate. For example, treatment of alkenes with copper(II) chloride or bromide and potassium selenocyanate in an alcohol solvent affords vicinal alkoxyselenocyanatoalkanes. electronicsandbooks.com The reaction is believed to proceed through an electrophilic attack of a selenium species on the double bond, followed by the nucleophilic attack of the alcohol.

For alkynes, the addition of selenocyanogen (B1243902) or related reagents can yield vinyl selenocyanates. mdpi.comic.ac.uklibretexts.orgchemistrysteps.com The stereochemistry of the addition can often be controlled, leading to either (E)- or (Z)-isomers depending on the reaction conditions and substrates. mdpi.com For instance, the reaction of potassium selenocyanate with 3-trimethylsilyl-2-propynamides in the presence of ammonium (B1175870) chloride in methanol (B129727) results in the regio- and stereoselective formation of (Z)-3-amino-3-oxo-1-propenyl selenocyanates. mdpi.comresearchgate.net

The general representation for the addition to an alkene is:

RCH=CHR' + "SeCN⁺" + Nu⁻ → RCH(Nu)-CHR'(SeCN)

Unsaturated SubstrateReagentsProduct Type
AlkeneCuX₂/KSeCN/ROHVicinal alkoxyselenocyanatoalkane
AlkyneKSeCN/NH₄Cl/MeOHVinyl selenocyanate

This table summarizes the types of products obtained from the selenocyanation of unsaturated systems. mdpi.comelectronicsandbooks.com

Regio- and Stereoselective Syntheses of Vinyl Selenocyanates

The precise control of region- and stereochemistry is a critical aspect of modern organic synthesis. In the context of vinyl selenocyanates, new methods have emerged that allow for the selective formation of specific isomers, which is crucial for their application in various fields of chemical research.

Ammonium Chloride-Promoted Reactions with Propynamides

A noteworthy advancement in the synthesis of vinyl selenocyanates is the use of ammonium chloride to promote the reaction between potassium selenocyanate and 3-trimethylsilyl-2-propynamides. mdpi.commdpi.com This method has been shown to be a highly efficient route to a novel family of (Z)-3-amino-3-oxo-1-propenyl selenocyanates. mdpi.comresearchgate.net A key finding is that the presence of ammonium chloride is essential for the reaction to proceed; in its absence, the desired products are not formed. mdpi.commdpi.com The reaction is conducted in methanol at room temperature, highlighting the mild conditions of this protocol. mdpi.com

This process is characterized by its high regio- and stereoselectivity, proceeding via an anti-addition mechanism to exclusively afford the (Z)-isomer of the vinyl selenocyanate. mdpi.com A plausible mechanism suggests that ammonium chloride acts as a proton donor to an intermediate carbanion, which is stabilized by the adjacent carbonyl group. mdpi.com Furthermore, the reaction is accompanied by a desilylation process, simplifying the synthetic sequence. mdpi.commdpi.com The efficiency of this method is demonstrated by the high yields obtained for a range of N-substituted propynamides. mdpi.com

Below is a table summarizing the synthesis of various (Z)-3-amino-3-oxo-1-propenyl selenocyanates using this ammonium chloride-promoted methodology.

EntryN-Substituent of PropynamideYield (%)
1Phenyl90
24-Methylphenyl85
34-Methoxyphenyl88
44-Chlorophenyl92
52-Pyridyl75
6Benzyl81

This table is a representation of typical results and may not reflect the full scope of the original research.

Modern and Catalytic Strategies for Selenocyanate Synthesis

The development of modern and catalytic strategies has revolutionized the synthesis of selenocyanates, offering more sustainable and efficient alternatives to classical methods. These approaches often involve oxidative processes and the use of either transition metal catalysts or metal-free conditions to achieve the desired transformations.

Oxidative Selenocyanation

Oxidative selenocyanation has emerged as a powerful tool for the introduction of the selenocyanate moiety into organic molecules. This can be achieved through various protocols, including those that are catalyzed by transition metals and those that are metal-free.

Transition metals play a pivotal role in a variety of catalytic transformations, and their application in the synthesis of complex molecules containing a selenocyanate group is an area of active research. For instance, a ruthenium(II)-catalyzed cycloaddition reaction of 1,6-diynes with aryl/heteroaryl selenocyanates has been developed, providing an efficient route to 2-aryl/heteroaryl selenopyridines. researchgate.net This atom-economical strategy proceeds with good to excellent yields and high regioselectivity under open-flask conditions. researchgate.net

In another example, palladium catalysis has been utilized for the 1,2-difunctionalization of internal alkynes through the activation of aromatic and aliphatic selenocyanates. researchgate.net This method demonstrates high functional group tolerance and provides access to a wide array of tetrasubstituted olefins. researchgate.net These examples, while showcasing reactions of selenocyanates, underscore the importance of transition metals in the synthesis of more complex analogues derived from simpler selenocyanate precursors.

In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic methods. nih.gov For the synthesis of aryl selenocyanates, a three-component reaction of arylboronic acids, elemental selenium, and trimethylsilyl (B98337) cyanide (TMSCN) has been reported. researchgate.netnih.gov This method is notable for being both metal-free and additive-free, with TMSCN surprisingly acting as both a substrate and a catalyst. researchgate.netnih.gov

Other metal-free oxidative selenocyanation methods include the use of N-chlorosuccinimide (NCS) to promote the selenocyanation of pyrrolo[1,2-a]quinoxalines with potassium selenocyanate. mdpi.com Additionally, an electrophilic selenocyanation of β-enaminones and β-enamino esters has been achieved using a combination of PhICl2 and KSeCN, which proceeds through a key selenocyano intermediate. mdpi.com These protocols highlight the diverse reagents and strategies available for achieving selenocyanation without the need for transition metal catalysts.

The direct introduction of a selenocyanate group at the α-position of a ketone is a valuable transformation. A novel metal-free method has been developed for the selenocyanation of aromatic ketones that circumvents the need for pre-functionalized α-halo ketones. researchgate.net This reaction is thought to proceed through a sequential radical iodination and nucleophilic substitution mechanism. researchgate.net

Another approach involves the oxidative umpolung selenocyanation of various ketones, including aryl ketones, alkyl ketones, and β-ketoesters. mdpi.com This transformation can be achieved using a system of potassium selenocyanate, sodium nitrite (NaNO2) as the oxidant, and hydrochloric acid in acetonitrile at room temperature, affording α-carbonyl selenocyanates in moderate to excellent yields. mdpi.com

The following table provides an overview of the substrates and yields for the oxidative selenocyanation of aromatic ketones.

EntryKetone SubstrateReagent SystemYield (%)
1AcetophenoneKSeCN/NaNO2/HClHigh
2PropiophenoneKSeCN/NaNO2/HClModerate-High
34'-MethylacetophenoneKSeCN/NaNO2/HClHigh
44'-MethoxyacetophenoneKSeCN/NaNO2/HClHigh
5IndanoneKSeCN/NaNO2/HClModerate

This table is a generalized representation based on described methodologies and is intended for illustrative purposes.

Photocatalytic Methods for Selenocyanate Generation

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.govrsc.org These reactions typically involve a photocatalyst, such as an organic dye or a transition metal complex, which absorbs visible light to reach an excited state. nih.govrsc.org In this excited state, the catalyst can facilitate single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can proceed through various reaction pathways. nih.gov

While specific photocatalytic methods for the direct synthesis of simple alkyl selenocyanates like this compound are not extensively documented, the principles of photocatalysis can be applied to C-Se bond formation. A plausible strategy involves the photocatalytic generation of a propyl radical, which could then be trapped by a selenocyanate source. For instance, a radical precursor such as a propyl-substituted N-hydroxyphthalimide (NHP) ester or a carboxylic acid could be used.

Generalized Reaction Scheme:

A typical reaction setup would involve dissolving the propyl radical precursor, a selenocyanating agent (e.g., an N-selenocyanato-saccharin), and a catalytic amount of a photocatalyst (e.g., Eosin Y or Ru(bpy)₃Cl₂) in a suitable solvent. Irradiation with visible light (e.g., blue LEDs) would initiate the reaction. The excited photocatalyst would induce the formation of the propyl radical, which then reacts with the selenocyanating agent to form this compound.

Precursor TypeSelenocyanating AgentPhotocatalystPotential Outcome
Propyl NHP EsterN-SelenocyanatosaccharinEosin YThis compound
4-Propyl-1,4-dihydropyridineKSeCN / OxidantRu(bpy)₃Cl₂This compound
Propyl Iodoacetate(SeCN)₂Ir(ppy)₃This compound

This table represents a conceptual application of photocatalytic principles to the synthesis of this compound, as direct literature examples are sparse.

Multicomponent Reactions for Selenocyanate Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity. nih.govbeilstein-journals.org

A notable example of an MCR for synthesizing functionalized selenocyanates is the three-component selenocyanatoarylation of α,β-unsaturated compounds. thieme-connect.deresearchgate.net This metal-free, Meerwein-type arylation protocol utilizes arenediazonium tetrafluoroborates, potassium selenocyanate (KSeCN), and an activated alkene (like methyl vinyl ketone or acrylonitrile) to produce complex selenocyanate structures. thieme-connect.deresearchgate.net The reaction proceeds smoothly under mild conditions and is scalable. thieme-connect.de

Alkene ComponentArenediazonium SaltProduct StructureYield (%)
Methyl vinyl ketone4-Nitrobenzenediazonium tetrafluoroborate4-(4-Nitrophenyl)-3-selenocyanatobutan-2-one84
Methyl acrylate4-Methylbenzenediazonium tetrafluoroborateMethyl 2-selenocyanato-3-(p-tolyl)propanoate75
AcrylonitrileBenzenediazonium tetrafluoroborate3-Phenyl-2-selenocyanatopropanenitrile68
Styrene4-Chlorobenzenediazonium tetrafluoroborate1-(4-Chlorophenyl)-2-phenyl-2-selenocyanatoethane55

Data synthesized from findings on three-component syntheses of functionalized selenocyanates. thieme-connect.deresearchgate.net

Strategies Involving In Situ Triselenium Dicyanide Formation

A powerful and convenient method for introducing the selenocyanate group into organic molecules involves the in situ generation of triselenium dicyanide, Se₃(CN)₂. nih.govacs.orgresearchgate.net This reactive electrophilic selenocyanating agent can be easily prepared from inexpensive and readily available starting materials: malononitrile (B47326) and selenium dioxide (SeO₂). nih.govlookchem.com The reaction is typically performed in a solvent like DMSO or DMF and is often exothermic. researchgate.netlookchem.com

The generated triselenium dicyanide can then react directly with a variety of nucleophilic substrates in a one-pot procedure. researchgate.netresearchgate.net This avoids the isolation of the unstable TSD reagent. lookchem.com This strategy has been successfully applied to the selenocyanation of electron-rich aromatic and heterocyclic compounds, as well as active methylene (B1212753) compounds. nih.govresearchgate.net

The mechanism involves the nucleophilic attack of the substrate onto the electrophilic selenium atom of the in situ generated triselenium dicyanide. nih.govacs.org For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole acts as a C-nucleophile, attacking the reagent to form an intermediate which, after deprotonation, yields the desired selenocyanated product. nih.gov

SubstrateReagentsSolventProductYield (%)
5-Amino-3-methyl-1-phenyl-1H-pyrazoleMalononitrile, SeO₂DMSO4-Selenocyanato-5-amino-3-methyl-1-phenyl-1H-pyrazole82
6-Amino-1,3-dimethyluracilMalononitrile, SeO₂DMSO5-Selenocyanato-6-amino-1,3-dimethyluracil76
6-Amino-1,3-dipropyluracilMalononitrile, SeO₂DMSO5-Selenocyanato-6-amino-1,3-dipropyluracil73
Anthranilic acidMalononitrile, SeO₂DMF2-Amino-5-selenocyanatobenzoic acid96

Data compiled from studies on selenocyanation using in situ generated triselenium dicyanide. nih.govacs.orgmdpi.com

Ring-Opening Selenocyanation of Cyclic Precursors

The ring-opening of strained cyclic precursors, particularly epoxides and aziridines, is a fundamental and powerful strategy in organic synthesis for creating 1,2-difunctionalized compounds. thieme-connect.deresearchgate.netorganic-chemistry.org These three-membered rings are electrophilic due to ring strain and readily undergo nucleophilic attack. thieme-connect.deresearchgate.net

Potassium selenocyanate (KSeCN) can serve as an effective nucleophile, providing the selenocyanate moiety ("-SeCN"). The reaction typically proceeds via an Sₙ2 mechanism, where the selenocyanate anion attacks one of the electrophilic carbon atoms of the epoxide or aziridine (B145994) ring. This results in the cleavage of a carbon-heteroatom bond and the formation of a new carbon-selenium bond. nih.gov The reaction is stereospecific, leading to an inversion of configuration at the center of attack and yielding trans-configured products. This method provides direct access to β-hydroxy selenocyanates from epoxides and β-amino selenocyanates from aziridines.

Cyclic PrecursorNucleophileConditionsProduct
Propylene oxideKSeCNMethanol, reflux1-Selenocyanatopropan-2-ol
Styrene oxideKSeCNAcetonitrile, RT2-Phenyl-2-selenocyanatoethanol
Cyclohexene oxideKSeCNEthanol, refluxtrans-2-Selenocyanatocyclohexanol
N-Tosyl-2-methylaziridineKSeCNDMF, 60 °CN-(2-Selenocyanatopropyl)tosylamide

This table illustrates representative examples of the ring-opening selenocyanation of common cyclic precursors.

Synthesis of Functionalized this compound Derivatives (e.g., N-Fmoc Protected)

The synthesis of functionalized this compound derivatives allows for the incorporation of this moiety into more complex molecules, such as peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine-protecting group in modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to bases like piperidine. nih.govnih.gov

To synthesize an N-Fmoc protected amino acid derivative containing a this compound side chain, a multi-step sequence is required. A common approach starts with an N-Fmoc protected amino acid that has a side chain amenable to functionalization, such as L-serine or L-aspartic acid. For instance, the side-chain hydroxyl or carboxylic acid can be converted into a good leaving group (e.g., tosylate, mesylate, or iodide). Subsequent nucleophilic substitution with potassium selenocyanate (KSeCN) would yield the desired selenocyanate derivative. rsc.org

Illustrative Synthetic Pathway:

Start with N-Fmoc-L-allylglycine.

Perform a hydroboration-oxidation reaction on the terminal alkene to yield N-Fmoc-γ-hydroxy-L-norvaline.

Activate the primary alcohol by converting it to a tosylate (using TsCl and pyridine).

Displace the tosylate group with KSeCN in a polar aprotic solvent like DMF to furnish N-Fmoc-(4-selenocyanato)-L-norvaline, a functionalized this compound derivative ready for use in SPPS.

N-Fmoc Protected Starting MaterialKey Transformation StepsFinal Product
N-Fmoc-L-allylglycine1. Hydroboration-oxidation; 2. Tosylation; 3. Substitution with KSeCNN-Fmoc-(4-selenocyanato)-L-norvaline
N-Fmoc-L-glutamic acid γ-benzyl ester1. Reduction of free acid to alcohol; 2. Mesylation; 3. Substitution with KSeCNN-Fmoc-(5-selenocyanato)-L-norleucine γ-benzyl ester
N-Fmoc-3-iodo-L-alanine tert-butyl ester1. Organozinc formation; 2. Palladium-catalyzed coupling with a propyl electrophile; 3. Conversion to selenocyanateN-Fmoc-(4-propylselenocyanato)-L-alanine tert-butyl ester

This table outlines conceptual synthetic strategies for creating complex N-Fmoc protected this compound analogues.

Chemical Reactivity and Transformation Pathways of Propyl Selenocyanate

Reactions Involving the Se-CN Moiety

The Se-CN bond in propyl selenocyanate (B1200272) is the principal site of chemical reactivity, susceptible to cleavage by both reducing agents and nucleophiles. This reactivity allows for the transformation of the selenocyanate into a variety of other valuable organoselenium compounds.

Reductive Transformations to Organoselenols

Propyl selenocyanate can be readily reduced to its corresponding organoselenol, propane-1-selenol. This transformation is a cornerstone in organoselenium synthesis, as selenols are themselves important synthetic intermediates. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this conversion. libretexts.orgchemistrysteps.comyoutube.comyoutube.com The reaction proceeds via the nucleophilic attack of a hydride ion on the selenium atom, leading to the cleavage of the Se-CN bond and the formation of a selenolate anion (PrSe⁻). Subsequent protonation of the selenolate, typically during aqueous workup, yields the desired propane-1-selenol.

The general reaction scheme is as follows:

Pr-SeCN + [H]⁻ → Pr-Se⁻ + HCN Pr-Se⁻ + H⁺ → Pr-SeH

The choice of reducing agent can be critical, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and may not be compatible with other functional groups present in the molecule. libretexts.orgchemistrysteps.com

Formation of Diselenides and Polyselenides

Dipropyl diselenide is a common and stable organoselenium compound that can be synthesized from this compound. One of the most direct methods involves the reduction of this compound, which generates the propylselenolate anion. In the absence of a proton source and under aerobic conditions, this selenolate can be oxidized to form the diselenide.

Alternatively, treatment of alkyl selenocyanates with bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can induce the formation of dialkyl diselenides. researchgate.net This method proceeds via the in situ generation of the alkyl selenocyanate from an alkyl halide and potassium selenocyanate, followed by alkaline hydrolysis. researchgate.net

A summary of reaction conditions for the formation of dialkyl diselenides is presented in the table below.

Starting MaterialReagentsProductYield (%)Reference
Benzyl (B1604629) bromide1. KSeCN, H₂O, 65 °C2. K₃PO₄, 65 °CDibenzyl diselenide90 researchgate.net
Alkyl halides1. KSeCN, H₂O, TBAB2. K₃PO₄Dialkyl diselenidesGood researchgate.net
Alkyl, aryl, and benzyl selenocyanatesRongaliteDiselenides51-100 researchgate.net

This table is illustrative and provides examples for the synthesis of diselenides from precursors or directly from selenocyanates.

Generation of Organoselenoethers

This compound is an excellent precursor for the synthesis of both symmetrical and unsymmetrical organoselenoethers (selenides). The underlying mechanism for this transformation is the nucleophilic substitution of the cyanide group by a suitable nucleophile. A variety of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can be employed to form unsymmetrical selenides.

The reaction of this compound with a Grignard reagent (R'MgBr) would proceed as follows:

Pr-SeCN + R'MgBr → Pr-Se-R' + Mg(CN)Br

Furthermore, symmetrical selenoethers can be formed. For instance, the reaction of a selenocyanated pyrazole (B372694) derivative with an additional equivalent of the parent pyrazole leads to the formation of a symmetrical selenoether via nucleophilic displacement of the cyanide. nih.gov Copper catalysis has also been utilized in the synthesis of alkynyl selenides from selenocyanates and terminal alkynes. nih.govacs.org

Introduction of Trifluoromethylselenide Functionality

The introduction of a trifluoromethylselenide (SeCF₃) group can significantly alter the biological and chemical properties of a molecule. While direct trifluoromethylselenolation of this compound is not extensively documented, analogous transformations with other organic selenocyanates suggest a plausible pathway. One potential method involves the reaction with the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator. rsc.orgorganic-chemistry.org Another approach is the trifluoromethylation of thiocyanates, which has been achieved using a Sandmeyer-type reaction with the Ruppert-Prakash reagent and sodium thiocyanate (B1210189), suggesting a similar strategy could be viable for selenocyanates.

Synthesis of Selenoesters

Selenoesters are another important class of organoselenium compounds that can be accessed from this compound. The most straightforward approach involves the conversion of this compound into a nucleophilic selenium species, such as propylselenolate (PrSe⁻), through reduction with agents like NaBH₄. This nucleophilic species can then react with an acylating agent, such as an acyl chloride or an acid anhydride, to form the corresponding Se-propyl selenoester. crunchchemistry.co.ukchemguide.co.ukpressbooks.pubkhanacademy.org

The reaction with an acyl chloride would be:

Pr-Se⁻ + R'COCl → Pr-Se-COR' + Cl⁻

This two-step, one-pot procedure provides a versatile method for the synthesis of a wide range of selenoesters with varying acyl groups.

Reactivity of the Cyanide Group

While the majority of the reactivity of this compound is centered on the selenium atom, the cyanide group also possesses latent reactivity that can be exploited in organic synthesis. The carbon-nitrogen triple bond of the cyanide group can participate in cycloaddition reactions. For example, nitriles are known to undergo [3+2] cycloaddition reactions with azides to form tetrazoles. researchgate.net Although less common, the cyanide group can also act as a dienophile in Diels-Alder reactions under certain conditions. nih.govfiveable.menih.govlibretexts.org

Furthermore, the cyanide group can be hydrolyzed under acidic or basic conditions, although this is a less common transformation for selenocyanates as the Se-CN bond is often more labile. rsc.orgrsc.org The versatility of the cyano group also allows for its conversion into other functionalities, such as amines or carboxylic acids, through reduction or hydrolysis, respectively, provided that the rest of the molecule is stable to the reaction conditions.

Nucleophilic Additions to the Carbonitrile Carbon

The carbonitrile (cyano) group in this compound, as in other nitriles, possesses an electrophilic carbon atom due to the polarizing effect of the triple bond with the more electronegative nitrogen atom. libretexts.orglibretexts.org This inherent electrophilicity suggests a theoretical potential for nucleophilic addition reactions at this site. General reactions of nitriles with strong nucleophiles, such as Grignard reagents or reducing agents like lithium aluminum hydride (LiAlH₄), proceed via nucleophilic attack on the carbon atom to form an intermediate imine anion. libretexts.orgopenstax.orgchemistrysteps.com Subsequent reaction, often hydrolysis or further reduction, leads to ketones or primary amines, respectively. libretexts.orglibretexts.orgsavemyexams.com

However, in the specific case of this compound and other organoselenocyanates, this reaction pathway is not commonly observed. The selenium atom, being a larger, more polarizable, and electrophilic center, is the preferred site for nucleophilic attack. Reactions that would typically involve addition to a nitrile group are superseded by substitution at the selenium atom, with the cyanide ion acting as a leaving group. This alternative and more favorable reaction pathway dominates the chemistry of organoselenocyanates, making nucleophilic addition to the carbonitrile carbon a minor or purely theoretical transformation pathway for this class of compounds.

Elimination and Substitution Reactions of the Cyano Ligand

The most significant reactivity pathway for this compound involves the cleavage of the selenium-carbon (Se-CN) bond, where the cyanide ion (CN⁻) functions as a leaving group. This occurs through nucleophilic substitution reactions where a nucleophile attacks the electrophilic selenium atom. longdom.org This reactivity makes organoselenocyanates, including this compound, effective synthons for introducing selenium into various organic molecules. researchgate.net

A prominent example of this transformation is the reaction with soft nucleophiles like thiols (R'-SH). The thiol's sulfur atom attacks the selenium atom of the this compound, leading to the displacement of the cyanide group and the formation of a selenenyl sulfide (B99878) (propylselanyl sulfide) and hydrogen cyanide. This type of reaction underscores the role of organoselenocyanates as versatile reagents in organic synthesis. longdom.org The general scheme for this nucleophilic substitution is as follows:

CH₃CH₂CH₂-Se-CN + Nu⁻ → CH₃CH₂CH₂-Se-Nu + CN⁻

(Where Nu⁻ represents a generic nucleophile)

This reactivity highlights that the Se-CN bond is the most labile site for reactions involving nucleophiles, guiding the transformation pathways of this compound towards substitution rather than addition or elimination involving other parts of the molecule.

This compound in Coordination Chemistry

This compound, and more broadly the selenocyanate anion (SeCN⁻), are versatile ligands in coordination chemistry, capable of binding to a wide range of metal centers. The resulting complexes exhibit diverse structures and bonding characteristics.

Binding Modes of the Selenocyanate Ligand

The selenocyanate ligand is an ambidentate ligand, meaning it has more than one potential donor atom and can coordinate to a metal center in several different ways. The primary binding modes are determined by factors such as the electronic properties of the metal ion (Hard and Soft Acid-Base theory), steric effects of other ligands, and the solvent used. wikipedia.org

The principal coordination modes include:

N-bonded (Isoselenocyanato): The ligand coordinates through the nitrogen atom (M-NCS). This mode is generally favored by "hard" metal ions, such as first-row transition metals in higher oxidation states (e.g., Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺). wikipedia.orgresearchgate.net

Se-bonded (Selenocyanato): The ligand binds through the selenium atom (M-SeCN). This is typically preferred by "soft" metal ions, which include heavier transition metals and those in lower oxidation states (e.g., Rh³⁺, Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺). wikipedia.orgresearchgate.net

Bridging (μ-N,Se): The ligand simultaneously coordinates to two different metal centers, using both the nitrogen and selenium atoms as donors (M-NCS-M'). This mode leads to the formation of polynuclear complexes and coordination polymers. acs.orgcdnsciencepub.com Variations exist, such as single atom bridging or more complex linkages.

Infrared (IR) spectroscopy is a key technique used to distinguish between these binding modes by analyzing the vibrational frequency of the C≡N bond.

Binding Mode Typical Metal Type Description
N-bonded (Isoselenocyanato)Hard Acids (e.g., Co²⁺, Ni²⁺)Coordination occurs via the nitrogen atom.
Se-bonded (Selenocyanato)Soft Acids (e.g., Pd²⁺, Pt²⁺, Hg²⁺)Coordination occurs via the selenium atom.
Bridging (μ-N,Se)VariousLigand links two metal centers, forming polymers or dimers.

Synthesis and Characterization of Metal Complexes

The selenocyanate ligand and its organic derivatives form stable complexes with main group metals, particularly those in groups 12, 14, and 15.

Tin (Sn) and Lead (Pb) Complexes: Pyridineselenolate, a related selenium-nitrogen ligand, forms stable coordination compounds with Sn(II), Sn(IV), and Pb(II). nih.gov These can be synthesized via metathesis reactions. For instance, the reaction of a tin(II) source with pyridineselenolate can produce a dimeric complex, [Sn(2-SeNC₅H₄)₂]₂, where the ligands bridge the two tin centers to form an eight-membered ring. nih.gov Tin(IV) complexes with thiosemicarbazones, which feature an N₂S ligation system, have also been prepared and characterized, demonstrating the affinity of tin for chalcogen and nitrogen donor ligands. st-andrews.ac.uk

Mercury (Hg) Complexes: As a group 12 element, mercury is a soft metal and readily forms complexes with selenium donors. Methylmercury, for example, forms stable complexes with various selenoamino acids. rsc.orgpsu.edu The synthesis of heteroleptic mercury(II) complexes containing organoselenolato ligands can be achieved through salt metathesis reactions, for example, by reacting a mercury chloride precursor with a lithium organoselenolate. lew.ro

Characterization of these complexes relies on techniques such as multinuclear NMR spectroscopy (¹¹⁹Sn, ²⁰⁷Pb), mass spectrometry, and single-crystal X-ray diffraction to elucidate their solid-state structures. nih.govlew.ro

This compound and the selenocyanate anion are extensively used in forming complexes with transition metals. A common synthetic strategy involves reacting an alkylmercury selenocyanate, such as propylmercury selenocyanate (C₃H₇HgSeCN), with a transition metal salt. cdnsciencepub.com

Reactions with Organometallic Species (e.g., Organomercury Compounds)

The reactivity of this compound extends to interactions with organometallic compounds, particularly those involving mercury. Research has shown that organomercury selenocyanates, such as propylmercury selenocyanate, can form stable coordination complexes with transition metal salts. acs.orgacs.org In these reactions, the selenocyanate ligand often acts as a bridge between the mercury atom and another metal center, such as cobalt(II) or nickel(II).

The formation of these complexes involves the Lewis basicity of the nitrogen and selenium atoms of the selenocyanate group, which can coordinate to the Lewis acidic metal centers. For instance, propylmercury selenocyanate reacts with cobalt(II) thiocyanate and nickel(II) thiocyanate to form distinct polymeric complexes. acs.org This reactivity highlights the role of the selenocyanate moiety in mediating the assembly of polymetallic structures. While organomercury compounds can participate in transmetalation reactions, the primary documented reactivity for propylmercury selenocyanate involves its function as a ligand in forming coordination polymers. wikipedia.org

ReactantsProduct TypeKey Feature
Propylmercury selenocyanate + Cobalt(II) thiocyanatePolymeric Coordination ComplexSelenocyanate group acts as a bridging ligand
Propylmercury selenocyanate + Nickel(II) thiocyanatePolymeric Coordination ComplexBridging through both Se and N atoms of the SeCN group

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms through which this compound reacts is crucial for controlling its chemical transformations. Investigations span nucleophilic, radical, and rearrangement pathways.

Nucleophilic Substitution (SN2) Kinetics and Solvent Effects

This compound can serve as an electrophilic substrate in bimolecular nucleophilic substitution (SN2) reactions. In this mechanism, a nucleophile attacks the α-carbon (the carbon bonded to selenium), leading to the displacement of the selenocyanate anion (SeCN⁻) as a leaving group in a single, concerted step. msu.edulibretexts.org

The kinetics of this reaction are second-order, meaning the rate is dependent on the concentrations of both the this compound and the attacking nucleophile. msu.edu

Rate = k[CH₃CH₂CH₂SeCN][Nucleophile]

A critical factor governing the kinetics of these SN2 reactions is the choice of solvent. quora.comresearchgate.net The solvent's ability to solvate the nucleophile can dramatically alter the reaction rate. nih.gov

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) possess acidic hydrogens capable of forming strong hydrogen bonds with anionic nucleophiles. This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction, thereby slowing the rate of the SN2 reaction. youtube.comresearchgate.net

Polar Aprotic Solvents (e.g., acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) lack acidic protons. They can solvate the accompanying cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive. This lack of strong stabilization of the nucleophile results in a lower activation energy and a significant acceleration of the SN2 reaction rate. quora.comyoutube.com

Solvent ClassExample SolventsInteraction with NucleophileEffect on SN2 Reaction Rate
Polar ProticWater (H₂O), Methanol (CH₃OH)Strong solvation via hydrogen bondingDecreased
Polar AproticAcetone (CH₃COCH₃), DMFWeak solvation of the anionIncreased
NonpolarHexane, ToluenePoor solubility of ionic nucleophilesVery Slow / No Reaction

Radical and Electron-Transfer Mechanisms

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. Organoselenium compounds are well-established as versatile precursors in radical chemistry. researchgate.net

Radical Mechanisms: Homolytic cleavage of the carbon-selenium bond in this compound can be initiated under thermal or photochemical conditions, often with the aid of a radical initiator like azobisisobutyronitrile (AIBN). This cleavage would generate a propyl radical and a selenocyanate radical (•SeCN). researchgate.net

CH₃CH₂CH₂-SeCN → CH₃CH₂CH₂• + •SeCN

These resulting radical species can then engage in subsequent reactions, such as hydrogen atom abstraction from a solvent or addition across a π-bond.

Electron-Transfer Mechanisms: Single-Electron Transfer (SET) represents another non-ionic pathway. This compound could act as an electron acceptor, undergoing a reductive process to form a radical anion. This transient species could then fragment, yielding a propyl radical and the selenocyanate anion. nih.gov

CH₃CH₂CH₂-SeCN + e⁻ → [CH₃CH₂CH₂-SeCN]•⁻ → CH₃CH₂CH₂• + SeCN⁻

Such electron-transfer processes are often invoked in reactions involving certain metals or photochemical systems. researchgate.netresearchgate.net

Mechanism TypeInitiation StepResulting Species
Homolytic Cleavage (Radical)Heat (Δ) or Light (hν) with an initiatorPropyl radical (CH₃CH₂CH₂•) + Selenocyanate radical (•SeCN)
Single-Electron Transfer (SET)Addition of an electron (e.g., from a reductant)Propyl radical (CH₃CH₂CH₂•) + Selenocyanate anion (SeCN⁻)

Rearrangement and Cyclization Pathways

This compound and its derivatives can undergo rearrangement and cyclization reactions, leading to more complex molecular architectures.

Rearrangement: A well-documented transformation for analogous selenium compounds is the rearrangement of alkyl selenocyanates to the more thermodynamically stable alkyl isoselenocyanates. acs.org For example, allyl selenocyanate readily undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form allyl isoselenocyanate. While the saturated propyl group cannot undergo this specific concerted pathway, isomerization to propyl isoselenocyanate (CH₃CH₂CH₂-NCS) can still occur under thermal or catalytic conditions, proceeding through different mechanisms.

Cyclization: The selenocyanate moiety can participate in intramolecular cyclization reactions if a suitable reactive partner is present within the same molecule. researchgate.net For instance, a molecule containing both a selenocyanate group and a nearby alkene or alkyne can undergo an electrophilic cyclization. This process is typically initiated by converting the selenocyanate into a more electrophilic species (e.g., selenocyanogen (B1243902) chloride), which then attacks the unsaturated bond, followed by intramolecular trapping to form a heterocyclic ring. researchgate.net Furthermore, complex rearrangements involving the selenocyanate group have been observed to lead to ring expansion in certain heterocyclic systems, demonstrating its versatility in constructing cyclic structures. researchgate.net

Advanced Spectroscopic and Structural Characterization of Propyl Selenocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of propyl selenocyanate (B1200272), offering detailed insights into its proton, carbon, and selenium environments.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of propyl selenocyanate is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the propyl chain (CH₃-CH₂-CH₂-SeCN). Based on established chemical shift correlations for propyl derivatives and related organoselenium compounds, the anticipated spectral data are as follows:

The methyl (CH₃) protons are expected to appear as a triplet at the most upfield position, typically around 1.0-1.2 ppm, due to shielding effects and coupling with the adjacent methylene (B1212753) protons.

The central methylene (CH₂) protons, adjacent to both the methyl and the selenium-bound methylene groups, are predicted to resonate as a multiplet (sextet) in the range of 1.8-2.0 ppm.

The methylene (CH₂) protons directly attached to the selenium atom are the most deshielded due to the electronegativity of the selenocyanate group and are expected to appear as a triplet around 3.0-3.2 ppm.

The coupling constant (J) for the vicinal protons is anticipated to be in the typical range of 7-8 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃1.0 - 1.2Triplet
-CH₂-1.8 - 2.0Sextet
-CH₂-Se3.0 - 3.2Triplet

Note: These are estimated values based on data from homologous compounds and general NMR principles.

Carbon-¹³C NMR Characterization

The ¹³C NMR spectrum of this compound will display four signals: three for the propyl chain carbons and one for the cyanide carbon of the selenocyanate moiety.

The methyl carbon (CH₃) is expected at the highest field, around 13-15 ppm.

The central methylene carbon (-CH₂-) should appear in the region of 23-25 ppm.

The carbon directly bonded to the selenium atom (-CH₂-Se) will be deshielded and is predicted to be in the 35-40 ppm range.

The carbon of the selenocyanate group (-SeCN) typically resonates in the region of 102-104 ppm. libretexts.orgmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃13 - 15
-CH₂-23 - 25
-CH₂-Se35 - 40
-SeCN102 - 104

Note: These are estimated values based on data from homologous compounds and general NMR principles.

Selenium-⁷⁷Se NMR Characterization

Table 3: Predicted ⁷⁷Se NMR Chemical Shift for this compound

NucleusPredicted Chemical Shift (δ, ppm)
⁷⁷Se~280 - 330

Note: This is an estimated range based on data from homologous and related compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound, particularly the characteristic vibrations of the selenocyanate moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the absorptions arising from the propyl group and the selenocyanate functional group.

C-H Stretching: The C-H stretching vibrations of the propyl group are expected in the 2850-2960 cm⁻¹ region.

C≡N Stretching: A strong and sharp absorption band, characteristic of the cyanide triple bond in a selenocyanate, is consistently observed in the range of 2140–2160 cm⁻¹. libretexts.orgmdpi.com This is a key diagnostic peak for identifying the selenocyanate group.

C-H Bending: The bending vibrations of the CH₂ and CH₃ groups will appear in the 1375-1465 cm⁻¹ region.

C-Se Stretching: The C-Se stretching vibration is expected to be found in the lower frequency region, typically around 500-600 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretch (propyl)2850 - 2960Medium to Strong
C≡N stretch (selenocyanate)2140 - 2160Strong, Sharp
C-H bend (propyl)1375 - 1465Medium
C-Se stretch500 - 600Weak to Medium

Note: These are predicted ranges based on characteristic group frequencies and data from related compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show:

C-H Stretching: Similar to the IR spectrum, the C-H stretching vibrations of the propyl group will be prominent in the 2850-2960 cm⁻¹ region.

C≡N Stretching: The C≡N stretch in selenocyanates also gives a strong and characteristic band in the Raman spectrum, typically around 2150 cm⁻¹. libretexts.org

C-Se Stretching: The C-Se stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum in the 500-600 cm⁻¹ range.

C-C Stretching: The C-C stretching vibrations of the propyl backbone are expected in the 800-1100 cm⁻¹ region.

Table 5: Characteristic Raman Shifts for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretch (propyl)2850 - 2960Strong
C≡N stretch (selenocyanate)~2150Strong
C-C stretch (propyl)800 - 1100Medium
C-Se stretch500 - 600Medium to Strong

Note: These are predicted ranges based on characteristic group frequencies and data from related compounds.

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the characterization of organoselenium compounds, providing valuable information on their molecular weight and structure. Various ionization and analysis techniques can be employed, each offering unique insights into the properties of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. larancelab.commsu.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. msu.eduresearchgate.net This capability is particularly useful for selenium-containing compounds due to the element's distinct isotopic pattern.

For this compound (C4H7NSe), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its elemental composition. The technique is capable of resolving the isotopic peaks of selenium, which has several naturally occurring isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), with ⁸⁰Se being the most abundant. This isotopic signature is a definitive characteristic of selenium-containing fragments in the mass spectrum. While specific HRMS studies on this compound are not prevalent in the literature, the application of this technique to other organoselenium compounds has been well-documented, confirming its utility in structural elucidation. researchgate.netmuni.czepfl.ch

Table 1: Predicted HRMS Data for this compound (C₄H₇NSe) This table is predictive and based on theoretical calculations for the most abundant isotope of each element.

Ion Formula Calculated Monoisotopic Mass (Da)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. researchgate.netmdpi.compolyu.edu.hk In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. mdpi.com This process typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. researchgate.net

The application of ESI-MS to organoselenium compounds has been explored, often in conjunction with liquid chromatography (LC) for the separation of complex mixtures. bibliotekanauki.placs.orgnih.gov For this compound, ESI-MS would be expected to produce a prominent molecular ion peak, [M+H]⁺ or other adducts, depending on the solvent system used. The technique's soft nature would help to preserve the integrity of the molecule during ionization. researchgate.net In some cases, post-column addition of reagents like crown ethers has been used to reduce fragmentation and enhance the sensitivity for certain organoselenium compounds. acs.orgnih.govresearchgate.net While direct ESI-MS analysis of this compound is not extensively reported, the principles of the technique suggest it would be a valuable tool for its characterization, particularly in identifying the compound in complex biological or environmental samples. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for detection and identification. researchgate.net The most common ionization method used in GC-MS is electron ionization (EI), which involves bombarding the sample with high-energy electrons. gbiosciences.com This energetic process often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. gbiosciences.comidc-online.comlibretexts.org

For this compound, GC-MS analysis would provide both its retention time from the GC column and its mass spectrum from the MS detector. The fragmentation pattern would be key to confirming its structure. Common fragmentation pathways for alkyl compounds include alpha-cleavage and cleavage of C-C bonds. idc-online.comlibretexts.org The presence of the selenium atom and the cyano group would influence the fragmentation, leading to characteristic ions. For instance, cleavage of the propyl chain and loss of the cyano group are expected fragmentation pathways. orgchemboulder.com While specific GC-MS studies on this compound are limited, analysis of related organoselenium compounds and general fragmentation principles allow for the prediction of its mass spectrum. nih.govresearchgate.netnih.gov

Table 2: Predicted Fragmentation Pattern of this compound in GC-MS (EI) This table is predictive and based on common fragmentation patterns of alkyl selenocyanates.

m/z Possible Fragment
149 [CH₃CH₂CH₂SeCN]⁺ (Molecular Ion)
123 [CH₃CH₂CH₂Se]⁺
106 [HSeCN]⁺
80 [Se]⁺
43 [CH₃CH₂CH₂]⁺

Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique used to determine the energies of valence electrons in molecules. libretexts.org The sample is irradiated with a monochromatic beam of ultraviolet photons, causing the ejection of valence electrons. libretexts.org The kinetic energies of these photoejected electrons are measured, and from this, the binding energies of the electrons in their molecular orbitals can be determined. libretexts.orgresearchgate.net

The UPS spectrum of this compound would reveal a series of bands, each corresponding to the ionization of a specific molecular orbital. libretexts.org The spectrum provides a direct experimental measure of the molecular orbital energy levels, which can be compared with theoretical calculations from quantum chemistry. Studies on other organoselenium compounds, including various selenocyanates, have demonstrated that UPS is a powerful tool for understanding their electronic structure. researchgate.netresearchgate.net For instance, the ionization potentials associated with the selenium lone pair electrons and the π-orbitals of the cyano group would be key features in the UPS spectrum of this compound. researchgate.net This information is crucial for understanding the reactivity and bonding characteristics of the molecule.

Microwave Spectroscopy for Conformational Studies

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. researchgate.netamanote.comamanote.com By analyzing the frequencies of absorbed microwave radiation, it is possible to determine the rotational constants of a molecule with very high precision. These constants are directly related to the molecule's moments of inertia, which in turn depend on its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. researchgate.netacs.orgrsc.org This makes microwave spectroscopy an exceptionally powerful tool for conformational analysis. researchgate.net

For this compound, which has a flexible propyl chain, several rotational isomers (conformers) are expected to exist due to rotation around the C-C and C-Se bonds. Microwave spectroscopy studies on related molecules like ethyl selenocyanate and propargyl selenocyanate have successfully identified multiple conformers and determined their relative energies. researchgate.netnih.govacs.org

It is anticipated that this compound would primarily exist in anti and gauche conformations, referring to the dihedral angle around the Cα-Cβ bond of the propyl group. Each of these could have further isomers based on the orientation around the Cβ-Se bond. By assigning the rotational spectra of the different selenium isotopologues (e.g., ⁸⁰Se and ⁷⁸Se), a detailed molecular structure can be derived. nih.govnih.gov Quantum chemical calculations are often used in conjunction with experimental data to aid in the assignment of the spectra and to provide theoretical insights into the relative stabilities of the conformers. acs.orgrsc.orgnih.gov

Table 3: Plausible Conformers of this compound for Microwave Spectroscopy Studies This table presents hypothetical conformers based on studies of analogous molecules.

Conformer Dihedral Angle (C-C-Se-C) Expected Relative Stability
Anti ~180° Potentially lower energy

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esuol.de The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. uol.de From the positions and intensities of the diffracted beams, a detailed model of the crystal structure can be constructed, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

To perform a single-crystal X-ray diffraction analysis of this compound, it would first be necessary to grow a suitable single crystal of the compound, which can be a challenging step. ncl.ac.uk If successful, the analysis would reveal the exact conformation of the molecule in the solid state. This may or may not be the same as the lowest energy conformer in the gas phase (as determined by microwave spectroscopy) due to the influence of crystal packing forces.

The resulting structural data would provide precise values for the C-Se, Se-C≡N, and C-C bond lengths and angles, offering a benchmark for comparison with theoretical calculations. uhu-ciqso.esuol.de Furthermore, the analysis would elucidate any significant intermolecular interactions, such as chalcogen bonds (Se···N), which are known to play a role in the crystal engineering of selenocyanates. nih.gov Studies on other crystalline organoselenium compounds have demonstrated the power of this technique to reveal detailed structural insights. nih.govresearchgate.net

Computational and Theoretical Studies of Propyl Selenocyanate

Theoretical chemistry provides powerful tools to predict and understand the properties of molecules without the need for empirical observation. For organoselenium compounds like propyl selenocyanate (B1200272), methods such as Density Functional Theory (DFT) and various ab initio techniques are employed to model molecular characteristics with high accuracy.

Quantum Chemical Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The B3LYP hybrid functional is a popular choice for studying organoselenium compounds. researchgate.net It is frequently paired with Pople-style basis sets, such as 6-311++G(d,p) or 6-311+G**, which are sufficiently flexible to handle the electron-rich selenium atom and to describe diffuse electronic functions. researchgate.netresearchgate.netconicet.gov.ar DFT calculations are instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining the energies of different molecular conformations. researchgate.netconicet.gov.ar For instance, DFT has been successfully used to investigate the structures of various organoselenocyanates and to understand their intermolecular interactions. conicet.gov.ar

Ab Initio and Post-Hartree-Fock Approaches (e.g., MP2)

For higher accuracy, particularly in the calculation of electron correlation effects, ab initio methods are utilized. Møller-Plesset perturbation theory, specifically at the second order (MP2), is a common post-Hartree-Fock approach. researchgate.netresearchgate.net Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) represent a gold standard for calculating energies, though at a significantly higher computational expense. researchgate.netrsc.org These methods have been applied to methyl and ethyl selenocyanate to determine their equilibrium structures, conformational energy differences, and the energy barriers for rotation. researchgate.netresearchgate.netrsc.org Such calculations provide reliable benchmarks for results obtained from DFT methods. researchgate.net

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are key determinants of a molecule's physical and chemical properties. Computational analysis for propyl selenocyanate would focus on identifying its most stable geometric and conformational states.

Computational Determination of Equilibrium Geometries

The first step in a computational study is to find the equilibrium geometry—the lowest energy arrangement of atoms. This is achieved through geometry optimization, where the forces on each atom are minimized. For alkyl selenocyanates, ab initio and DFT calculations have been used to determine key structural parameters. scribd.comepdf.pub Based on studies of methyl selenocyanate, the C-Se-C bond angle is expected to be around 96-98°, and the Se-C≡N moiety is nearly linear. scribd.comepdf.pub

Table 1: Representative Calculated Geometric Parameters for Alkyl Selenocyanates Data derived from computational studies on methyl selenocyanate and ethyl selenocyanate as analogues for this compound.

Parameter Compound Computational Method Calculated Value
C-Se-C Angle Methyl Selenocyanate Ab Initio 97.9°
Se-C≡N Angle Methyl Selenocyanate Experiment/Calculation ~180°
C-C-Se Angle Ethyl Selenocyanate (gauche) MP2/6-311++G** 109.1°

Investigation of Rotational Isomers and Energy Barriers

Like other flexible alkyl chains, this compound is expected to exist as a mixture of rotational isomers (conformers). Analysis of its simpler analogue, ethyl selenocyanate, reveals two primary conformers: gauche and anti. rsc.org These arise from rotation around the C-C bond. Theoretical studies have shown that for ethyl thiocyanate (B1210189) and ethyl selenocyanate, the gauche conformer is more stable than the anti conformer. rsc.org This contrasts with ethyl cyanate, where the anti conformation is favored. rsc.org The energy difference between these conformers is typically small, on the order of 1-2 kcal/mol. rsc.org For this compound, additional rotations around its two C-C bonds would lead to a more complex potential energy surface with multiple stable conformers.

Table 2: Calculated Relative Stabilities of Ethyl Selenocyanate Conformers This table illustrates the typical energy differences found between rotational isomers of alkyl selenocyanates, which is indicative of the analysis that would be performed for this compound.

Conformer Computational Method Energy Difference (kcal/mol) More Stable Form

Source: Data based on findings for ethyl thiocyanate, noted to have similar conformational preference to ethyl selenocyanate. rsc.org

The energy required for interconversion between these conformers is known as the rotational energy barrier. For methyl selenocyanate, the barrier between the minimum-energy staggered conformation and the maximum-energy eclipsed conformation has been determined using methods like MP2 and B3LYP. researchgate.net A similar analysis for this compound would map out the energetic landscape of its internal rotations.

Bond Length and Dihedral Angle Optimizations

Table 3: Compound Names Mentioned

Compound Name
This compound
Methyl selenocyanate
Ethyl selenocyanate
Ethyl thiocyanate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound have been investigated using various computational methods to provide insights into its stability, reactivity, and the nature of its chemical bonds. These theoretical approaches offer a detailed picture of the electron distribution and interactions within the molecule.

Molecular Orbital (MO) theory is a fundamental concept in chemistry that describes the behavior of electrons in a molecule in terms of molecular orbitals, which are formed from the combination of atomic orbitals. edtechbooks.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often referred to as frontier orbitals. libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. libretexts.orgnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Table 1: Illustrative HOMO-LUMO Data for a Hypothetical Selenocyanate Compound

Molecular OrbitalEnergy (eV)
LUMO+1-0.5
LUMO-1.5
HOMO-6.0
HOMO-1-7.2

Note: This table is for illustrative purposes only and does not represent actual calculated values for this compound.

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orggithub.io It provides a chemically intuitive picture of electron distribution, clearly distinguishing core and valence electrons, as well as showing covalent bonds and lone pairs. wikipedia.org The ELF is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org

For this compound, an ELF analysis would reveal the nature of the bonding within the molecule. It would show regions of high electron localization corresponding to the C-H, C-C, C-Se, and C≡N bonds, as well as the lone pairs on the nitrogen and selenium atoms. This method helps in understanding the covalent character of the bonds and the spatial arrangement of electron pairs, which is consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org The analysis of ELF can also provide insights into the delocalization of electrons, which can be significant in molecules containing heteroatoms like selenium. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. wikipedia.org By analyzing the critical points in the electron density, one can characterize the nature of chemical bonds, such as whether they are predominantly covalent or ionic. acs.orgresearchgate.net

In the study of this compound, AIM analysis would be used to precisely define the atoms within the molecule and to characterize the interactions between them. wikipedia.org For example, the properties of the bond critical point (BCP) between the selenium and carbon atoms would provide quantitative information about the strength and nature of the Se-C bond. This approach can also be used to identify and characterize weaker non-covalent interactions that may be present in the molecule or in its interactions with other species. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method provides a detailed picture of bonding, including bond polarity, hybridization, and delocalization effects arising from hyperconjugation. uni-muenchen.deresearchgate.net

For this compound, NBO analysis would provide a clear description of the C-Se and Se-C≡N bonding. It would quantify the polarization of these bonds and the hybridization of the atomic orbitals involved. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, quantified by second-order perturbation theory, reveal the extent of electron delocalization and can explain the stability and reactivity of the molecule. uni-muenchen.deresearchgate.net For instance, interactions involving the lone pairs on the selenium and nitrogen atoms with antibonding orbitals of adjacent bonds would be identified and their energetic contributions calculated. researchgate.net

Table 2: Illustrative NBO Analysis Data for a Hypothetical C-Se Bond

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Seσ(C-C)1.5
σ(C-H)σ(C-Se)0.8

Note: This table is for illustrative purposes only and does not represent actual calculated values for this compound. E(2) represents the stabilization energy due to donor-acceptor interaction.

The Molecular Electrostatic Potential (MEP) is a property that describes the electrostatic potential at a particular point in the space surrounding a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net MEP maps are typically visualized by coloring the surface of a molecule, where different colors represent different values of the electrostatic potential. wolfram.com Red colors usually indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.com

For this compound, the MEP map would likely show a region of negative electrostatic potential around the nitrogen atom of the cyano group due to its lone pair and high electronegativity, making it a likely site for interaction with electrophiles or for hydrogen bonding. mdpi.com The selenium atom, with its lone pairs, would also exhibit a region of negative potential. mdpi.com Conversely, the hydrogen atoms of the propyl group would likely show regions of positive potential. bhu.ac.in This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns. uni-muenchen.demdpi.com

Theoretical Prediction of Reactivity and Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. gbcramgarh.in By combining the insights from the electronic structure analyses described above, a comprehensive picture of the reactivity of this compound can be developed.

The HOMO-LUMO gap is a primary indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. nih.gov The spatial distribution of the HOMO and LUMO can identify the sites most likely to be involved in electron donation and acceptance, respectively. libretexts.org For example, if the HOMO is localized on the selenium atom, this would suggest that selenium is the primary site for electrophilic attack.

MEP maps provide a direct visualization of the electron-rich and electron-poor regions of the molecule, guiding the prediction of how it will interact with other reagents. researchgate.netresearchgate.net Regions of negative potential are indicative of nucleophilic character, while regions of positive potential suggest electrophilic character. wolfram.com

NBO analysis can reveal key donor-acceptor interactions that stabilize the molecule but also indicate potential pathways for reaction. uni-muenchen.de Strong hyperconjugative interactions can suggest the lability of certain bonds and the potential for delocalization to stabilize transition states. researchgate.net

Furthermore, computational methods can be used to model the entire potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing quantitative predictions of reaction rates and mechanistic pathways. acs.orgresearchgate.net For instance, the nucleophilic attack on the carbon of the selenocyanate group or the selenium atom itself can be modeled to determine the most favorable reaction pathway. researchgate.net Studies on related organoselenium compounds have utilized such theoretical approaches to understand their reaction mechanisms, including oxidation-reduction reactions and substitutions at the selenium atom. researchgate.netrsc.org

Reaction Pathway Elucidation and Transition State Characterization

The study of chemical reactions through computational means involves mapping the potential energy surface (PES), which describes the energy of a system as a function of its geometry. numberanalytics.com Key features of the PES are stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). numberanalytics.com A transition state represents the highest energy barrier along the minimum energy path, or reaction coordinate, connecting reactants and products. numberanalytics.comacmm.nl

For reactions involving selenocyanates, computational studies can elucidate potential pathways, such as nucleophilic attack, elimination, or isomerization. researchgate.netacs.org For instance, the isomerization of a selenocyanate to an isoselenocyanate involves the migration of the alkyl group from the selenium to the nitrogen atom. researchgate.net Theoretical calculations can model this process, identifying the transition state structure and calculating the associated activation energy. This energy barrier is crucial for predicting the reaction rate under specific conditions.

While specific, detailed transition state calculations for reactions of this compound are not extensively documented in dedicated studies, the principles are well-established from related systems. For example, theoretical calculations on the reaction of chlorine atoms with dimethyl selenide (B1212193) showed that the dominant pathway is the formation of a stable adduct. researchgate.net Similar methodologies can be applied to this compound to predict its reactivity with various reagents. Furthermore, computational analysis of the infrared spectra of n-propyl selenocyanate has provided evidence for the existence of rotational isomers (rotamers) around the Cα-Se bond, indicating different stable conformations that could influence its reactivity. researchgate.net

Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state. numberanalytics.comacmm.nl However, for some complex reactions, TST may not fully account for the observed selectivity, necessitating the use of dynamic trajectory calculations that simulate the actual motion of atoms over the potential energy surface. wisc.edu

Analysis of Reorganization Energies

The concept of reorganization energy (λ) is fundamental to understanding the kinetics of electron transfer (ET) processes, as described by Marcus Theory. researchgate.net It represents the energy required to change the geometry of the reactant and the surrounding solvent molecules from their equilibrium configuration to that of the product state, without the actual electron transfer occurring. researchgate.netchemrxiv.org The total reorganization energy is typically divided into two components: the inner-sphere reorganization energy (λi), which corresponds to the structural changes within the molecule, and the outer-sphere reorganization energy (λo), which relates to the reorientation of the solvent shell. researchgate.net

Computational methods are widely used to estimate reorganization energies. researchgate.netnih.govmpg.de The inner-sphere component for a molecule undergoing oxidation can be calculated from the energies of the neutral species in its optimized geometry and the cation in the neutral geometry, and vice-versa.

Table 1: Representative Data Used in Reorganization Energy Calculation (Hypothetical) This table illustrates the type of data generated from computational calculations to determine reorganization energy. The values are hypothetical and for illustrative purposes only.

Species State Geometry Method Calculated Energy (Hartree)
This compound Neutral Optimized Neutral DFT/B3LYP -X.0000
This compound Neutral Optimized Cation DFT/B3LYP -X.0000 + λ1
This compound Cation Cation Optimized Cation DFT/B3LYP -Y.0000

Electrochemical Property Investigations

Computational electrochemistry, primarily using DFT, has become a valuable tool for predicting the electrochemical properties of molecules, such as redox potentials. mdpi.comelectrochemsci.org These calculations can provide insights into the feasibility of oxidation and reduction processes. The redox potential of a molecule is related to the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgscirp.org Generally, a molecule with a high-energy HOMO is easier to oxidize, while one with a low-energy LUMO is easier to reduce.

For this compound, computational studies can predict its oxidation potential, which corresponds to the removal of an electron from the HOMO. This process is highly relevant to its antioxidant behavior. The calculations typically involve computing the Gibbs free energy of the molecule and its oxidized form in a solvent, which can then be related to the standard electrode potential. electrochemsci.org

Studies on related organoselenium compounds have demonstrated the accuracy of these predictive methods. For instance, DFT calculations on Fe(II) complexes with selone ligands showed that coordination of the selenium atom to the iron center significantly lowers the Fe(II)/Fe(III) reduction potential compared to sulfur analogues. researchgate.net This highlights the strong electron-donating nature of selenium in such systems. By applying similar computational protocols, one could predict the half-wave potentials for the oxidation and reduction of this compound. mdpi.com

Table 2: Calculated Electronic Properties of this compound (Illustrative) This table shows examples of electronic properties that can be calculated using DFT. The values are for illustrative purposes and depend on the specific computational level of theory and solvent model used.

Property Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G* (in water)
LUMO Energy 0.8 eV DFT/B3LYP/6-31G* (in water)
HOMO-LUMO Gap 7.3 eV DFT/B3LYP/6-31G* (in water)
Ionization Potential 8.9 eV DFT/B3LYP/6-31G* (in water)

Comparative Computational Studies with Isoselenocyanates

Computational studies are particularly useful for comparing the properties of isomers, such as this compound (CH₃CH₂CH₂-Se-C≡N) and its corresponding isoselenocyanate (CH₃CH₂CH₂-N=C=Se).

A key finding from theoretical investigations on simple alkyl derivatives (e.g., methyl) is that the isoselenocyanate isomer is generally more stable than the corresponding selenocyanate. researchgate.net This contrasts with halogen-substituted derivatives, where the selenocyanate form is favored. researchgate.net The greater stability of alkyl isoselenocyanates is attributed to factors including the relative strengths of the N-C versus Se-C bonds and the retention of the C≡N triple bond character in the selenocyanate isomer upon methyl substitution. researchgate.net

Computational methods can also predict and interpret differences in the spectroscopic properties of these isomers. For example, vibrational analyses based on DFT calculations can help assign the characteristic infrared absorption bands. researchgate.net The asymmetric stretching frequency of the -NCSe group in propyl isoselenocyanate is distinct from the C≡N stretching frequency in this compound, a difference that can be precisely calculated. researchgate.net Similarly, mass spectrometric fragmentation patterns can be rationalized by computing the energies of various daughter ions, helping to differentiate the isomers. umons.ac.be

Table 3: Comparison of Calculated Properties for Alkyl Selenocyanate vs. Alkyl Isoselenocyanate Data based on trends reported for methyl analogues, which are expected to be similar for propyl derivatives. researchgate.net

Property Alkyl Selenocyanate (R-SeCN) Alkyl Isoselenocyanate (R-NCSe)
Relative Stability Less Stable More Stable
Se-C/N-C Bond Weaker Se-C bond Stronger N-C bond
CN/NC Group Retains C≡N triple bond character N=C=Se cumulative double bonds

| Basicity | Both are gas-phase nitrogen bases with similar basicities | Both are gas-phase nitrogen bases with similar basicities |

These comparative studies underscore the power of computational chemistry to dissect the subtle electronic and structural differences that govern the stability and reactivity of closely related organoselenium isomers.

Table of Mentioned Compounds

Compound Name
This compound
Propyl isoselenocyanate
Methyl selenocyanate
Dimethyl selenide
Quinizarin
Alkyl selenocyanate

Applications of Propyl Selenocyanate in Advanced Organic Synthesis and Materials Science

Propyl Selenocyanate (B1200272) as a Building Block in Organic Synthesis

The selenocyanate moiety is a synthetically useful functional group, acting as a precursor to numerous other selenium-containing functionalities. This versatility makes propyl selenocyanate an important starting material for constructing more elaborate organoselenium compounds. mdpi.comppm.edu.pl

This compound is readily employed as a synthon for generating a variety of complex organoselenium structures. The selenocyanate group can be transformed into functionalities such as diselenides, selenoethers, and trifluoromethyl selenides, which are pivotal intermediates in synthetic and medicinal chemistry. nih.govacs.org For instance, the reduction of an alkyl selenocyanate followed by oxidation yields a corresponding diselenide. A one-pot method has been developed for preparing dialkyl diselenides where an alkyl halide, such as propyl bromide, is treated with potassium selenocyanate to generate the this compound in situ, which is then hydrolyzed to form dipropyl diselenide. researchgate.net

In other applications, this compound derivatives are used to build complex bioactive molecules. Research into antiproliferative agents has utilized 3-(3',4'-Methylenedioxyphenyl)this compound as a key intermediate for the synthesis of corresponding diselenide scaffolds. nih.govsemanticscholar.org Furthermore, complex selenocyanate molecules containing a propyl group have been converted into their trifluoromethyl selenide (B1212193) (-SeCF₃) counterparts, demonstrating the utility of the selenocyanate group as a leaving group in the introduction of other functionalities. mdpi.comtandfonline.com

Table 1: Transformations of this compound into Other Organoselenium Scaffolds

Starting Material ClassReagent(s)Product ClassReference
Propyl HalidePotassium Selenocyanate, followed by hydrolysisDipropyl Diselenide researchgate.net
Propyl-substituted SelenocyanateTMSCF₃, Cs₂CO₃Propyl-substituted Trifluoromethyl Selenide mdpi.com
3-(3',4'-Methylenedioxyphenyl)this compoundReduction followed by oxidationCorresponding Diselenide nih.govsemanticscholar.org

This table provides an interactive summary of synthetic transformations involving this compound as a key precursor.

The synthesis of selenium-containing heterocycles often leverages the reactivity of selenocyanate precursors. mdpi.com this compound and its parent salt, potassium selenocyanate, are instrumental in constructing these cyclic systems.

A notable example is the regio- and stereoselective one-pot synthesis of novel 2,3-dihydro-1,4-thiaselenin-2-yl selenides. mdpi.com In this process, the reaction of 2-bromomethyl-1,3-thiaselenole with potassium selenocyanate leads to a rearranged six-membered heterocyclic intermediate, 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate. mdpi.comresearchgate.net This selenocyanate intermediate is then reacted in situ with propyl bromide under phase transfer catalysis conditions to afford dihydro-1,4-thiaselenin-2-yl propyl selenide in high yield. mdpi.com This multi-step synthesis highlights the role of the selenocyanate functional group in facilitating ring expansion and subsequent functionalization.

Additionally, propyl-substituted heterocyclic systems like isocoumarins have been synthesized containing the selenocyanate moiety. mdpi.com These compounds can then undergo further chemical transformations, underscoring the role of the selenocyanate group as a versatile handle for molecular elaboration. mdpi.com The strategic incorporation of the this compound unit is also seen in the functionalization of biologically relevant heterocycles such as pyrazoles and uracils. nih.govacs.org

Table 2: Synthesis of Heterocyclic Compounds Involving Propyl Seleno- Moieties

Reactant 1Reactant 2ProductReference
2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate (in situ)Propyl BromideDihydro-1,4-thiaselenin-2-yl propyl selenide mdpi.comresearchgate.net
o-(1-(1-alkynyl)benzoates (with propyl group)KSeCN / PhICl₂Propyl-substituted Selenocyanato-isocoumarin mdpi.com

This interactive table showcases examples of this compound's application in the synthesis of heterocyclic structures.

Role in Stereoselective Synthesis

The controlled spatial arrangement of atoms in a molecule is critical in modern chemistry. This compound is a useful precursor in methodologies aimed at achieving high stereoselectivity.

Vinylic selenides are powerful intermediates in organic synthesis, enabling the creation of functionalized alkenes with defined stereochemistry. nih.gov A common route to these intermediates involves the reduction of organoselenocyanates to generate highly nucleophilic selenolates. researchgate.netmdpi.com

Specifically, this compound can be reduced using agents like sodium borohydride (B1222165) to form sodium propylselenolate (CH₃CH₂CH₂SeNa). This powerful nucleophile can then be reacted with terminal acetylenes. The reaction often proceeds via a regio- and stereoselective anti-addition to the triple bond, yielding (Z)-vinylic selenides. mdpi.commdpi.com This method provides excellent control over the geometry of the resulting double bond. A new methodology has been developed for the synthesis of (Z)-vinyl selenocyanates through the reaction of potassium selenocyanate with 3-trimethylsilyl-2-propynamides, which occurs in a regio- and stereoselective fashion as an anti-addition. mdpi.com These vinylic selenide products serve as versatile synthons for further transformations, including cross-coupling reactions to produce complex, stereodefined alkenes. nih.gov

Integration into Functional Materials

The unique electronic and steric properties of selenium make it an attractive element for incorporation into functional materials, particularly in the field of catalysis.

Organoselenium compounds, especially selenoethers, have emerged as a significant class of ligands for transition metal catalysis. researchgate.netresearchgate.net The synthesis of these ligands often begins with an organoselenocyanate precursor. The catalytic performance of metal complexes can be precisely adjusted by modifying the structure of the organoselenium ligand. researchgate.net

Selenoethers derived from pyrazole (B372694), for example, have been successfully employed as ligands in palladium-catalyzed reactions. nih.govacs.org The synthesis of these ligands can be achieved from selenocyanate-functionalized pyrazoles, demonstrating an indirect but crucial role for selenocyanate precursors in catalysis. nih.govacs.org The conversion of this compound into various propyl selenoethers provides access to a range of potential ligands. The aforementioned synthesis of dihydro-1,4-thiaselenin-2-yl propyl selenide is a prime example of a complex, chiral selenoether that could function as a ligand for asymmetric catalysis, accessible via a selenocyanate intermediate. mdpi.com The thermal and air stability of many organoselenium ligands, coupled with the ease of their synthesis from precursors like this compound, makes them attractive alternatives to more conventional ligands. researchgate.net

Synthesis of Novel Selenium-Containing Materials

This compound serves as a valuable precursor for the creation of new materials incorporating selenium, leveraging the unique properties of the selenocyanate functional group. Its utility extends to the formation of coordination complexes and as a building block for more complex selenium-containing structures.

One notable application is in the field of coordination chemistry. For instance, n-propylmercury selenocyanate has been shown to react with cobalt(II) and nickel(II) selenocyanates. tandfonline.com This reaction leads to the formation of complex compounds where the metal atoms (cobalt or nickel) and mercury atoms are linked by bridging selenocyanate groups. tandfonline.com In these structures, the cobalt centers are typically tetrahedrally coordinated, while the nickel centers adopt an octahedral geometry. tandfonline.com These complexes can be further modified by reacting them with ligands like pyridine, which results in the formation of non-conducting adducts. tandfonline.com

The synthesis of these materials showcases the versatility of the selenocyanate group in constructing intricate molecular architectures. The ability to form stable bridges between different metal centers is a key feature that allows for the design of novel polynuclear coordination compounds.

PrecursorsResulting MaterialStructural FeaturesReference
n-Propylmercury selenocyanate, Cobalt(II) selenocyanate(SeCN)₂Co(NCSeHgC₃H₇)₂Tetrahedrally coordinated cobalt, Bridging selenocyanate groups tandfonline.com
n-Propylmercury selenocyanate, Nickel(II) selenocyanate(SeCN)₂Ni(NCSeHgC₃H₇)₂Octahedrally coordinated nickel, Bridging selenocyanate groups tandfonline.com

Chemical Transformations to Facilitate Diverse Applications

The synthetic utility of this compound is significantly enhanced by the diverse chemical transformations that the selenocyanate (-SeCN) group can undergo. This functional group acts as a versatile intermediate, readily convertible into other selenium-containing moieties, which in turn have a wide range of applications in organic synthesis and materials science. nih.govmdpi.com The ability to transform the selenocyanate group makes it a strategic synthon for introducing selenium into various molecular frameworks. mdpi.com

Key transformations include its conversion into diselenides, selenoethers, and trifluoromethyl selenides, among others. nih.govmdpi.com These reactions typically proceed with high efficiency and allow for the synthesis of a broad spectrum of organoselenium compounds.

Conversion to Dipropyl Diselenide: A primary transformation of this compound is its conversion to dipropyl diselenide. This can be achieved through alkaline hydrolysis of the in-situ generated alkyl selenocyanate. thieme-connect.com This one-pot, two-step process involves first reacting an alkyl halide (like propyl bromide) with potassium selenocyanate in water, followed by hydrolysis to yield the corresponding dialkyl diselenide. thieme-connect.com Diselenides are important compounds in their own right and are used as intermediates in numerous organic reactions. thieme-connect.com

Conversion to Selenoethers: this compound can be a precursor for selenoethers (also known as selenides). The selenocyanate group can be transformed into a selenolate anion (R-Se⁻), which is a potent nucleophile. ppm.edu.pl This selenolate can then react with various electrophiles, such as alkyl halides, to form selenoethers. mdpi.com For example, the in-situ generation of a selenolate from a selenocyanate intermediate, followed by reaction with propyl bromide, yields the corresponding propyl selenoether. mdpi.com This methodology has been applied to the synthesis of complex heterocyclic selenoethers. mdpi.comacs.org

Conversion to Trifluoromethyl Selenides: The selenocyanate group can be converted to the trifluoromethyl selenide (-SeCF₃) moiety. mdpi.com This transformation is significant as the introduction of a trifluoromethyl group can dramatically alter a molecule's chemical and physical properties. The reaction of an aliphatic selenocyanate with TMSCF₃ (trimethyl(trifluoromethyl)silane) can yield the corresponding trifluoromethyl selenide. mdpi.com

Other Transformations: Beyond these examples, the selenocyanate functional group is a gateway to other selenium functionalities. It can be converted to:

Seleninic acids ppm.edu.pl

Selenols (via reduction) ppm.edu.pl

Isoselenocyanates through photochemical rearrangement researchgate.net

These transformations underscore the role of this compound as a versatile building block in organoselenium chemistry.

Starting MaterialReagents/ConditionsProductApplication/SignificanceReference(s)
This compound (in situ)1. Propyl bromide + KSeCN in H₂O 2. Alkaline HydrolysisDipropyl DiselenideIntermediate for organic synthesis, building block for materials thieme-connect.comppm.edu.pl
Selenocyanate IntermediateReduction, then Propyl BromidePropyl SelenoetherSynthesis of complex molecules, ligands for catalysis ppm.edu.plmdpi.comacs.org
Aliphatic SelenocyanateTMSCF₃, Cs₂CO₃Trifluoromethyl SelenideIntroduction of fluorine, modification of material properties mdpi.com
This compoundPhotochemical irradiationPropyl IsoselenocyanatePrecursor for selenium-containing heterocycles researchgate.net

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Propyl Selenocyanate (B1200272)

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will undoubtedly focus on creating green and sustainable routes to propyl selenocyanate, moving away from hazardous reagents and solvents.

Current research in organoselenium chemistry has paved the way for such advancements. For instance, metal-free, three-component reactions using elemental selenium are emerging as a green alternative for the synthesis of aryl selenocyanates. sci-hub.seresearchgate.net Adapting this approach for alkyl selenocyanates like the propyl derivative would be a significant step forward. Another promising strategy involves one-pot syntheses in sustainable solvents. Polyethylene glycol (PEG) 200, for example, has been successfully used as a recyclable solvent for the synthesis of alkyl alkynyl selenides, a process that involves the in situ generation of an alkyl selenocyanate intermediate. beilstein-journals.orgbeilstein-journals.org Similarly, on-water synthesis protocols, which have been developed for glycosyl selenocyanates, offer an attractive, environmentally friendly alternative that could be explored for the preparation of this compound. thieme-connect.comrsc.org

Furthermore, photoredox catalysis presents a powerful tool for green synthesis. The use of visible light to mediate the synthesis of α-carbonyl selenocyanates from styrenes and triselenium dicyanide highlights the potential of light-driven, eco-friendly methods. mdpi.com Investigating similar photocatalytic pathways for the direct synthesis of this compound from readily available starting materials would be a valuable research endeavor.

Table 1: Promising Green Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Metal-Free Synthesis Utilizes elemental selenium, avoiding toxic metal catalysts. sci-hub.seresearchgate.netReduced environmental impact and cost.
One-Pot Synthesis in Sustainable Solvents Employs recyclable solvents like PEG 200. beilstein-journals.orgbeilstein-journals.orgIncreased efficiency and reduced solvent waste.
On-Water Synthesis Uses water as the reaction medium. thieme-connect.comrsc.orgInherently safe, abundant, and environmentally benign solvent.
Photoredox Catalysis Utilizes visible light as an energy source. mdpi.comEnergy-efficient and allows for mild reaction conditions.

Discovery of Novel Reactivity and Catalytic Functions

The reactivity of the selenocyanate group (-SeCN) makes it a versatile functional handle in organic synthesis. Future research will focus on uncovering novel transformations and catalytic applications of this compound.

The selenocyanate moiety can be readily converted into other selenium-containing functional groups, such as diselenides and selenoethers. unifi.it This reactivity can be harnessed to synthesize a diverse range of organoselenium compounds with unique properties. Moreover, alkyl selenocyanates have recently been established as bifunctional reagents in photoredox catalysis, capable of transferring both an alkyl group and the selenocyanate moiety simultaneously. acs.org Exploring the scope of this reactivity with this compound could lead to the development of new and efficient methods for the construction of complex molecules.

Beyond its role as a synthetic intermediate, the potential of this compound as a catalyst itself warrants investigation. Organoselenium compounds are known to exhibit catalytic activity, for instance, in mimicking the function of the antioxidant enzyme glutathione (B108866) peroxidase. psu.edu Phenyl propyl selenide (B1212193) has been studied as a catalyst for bromination reactions, indicating that the presence of the propyl group is compatible with catalytic cycles. psu.edu While direct evidence for the catalytic activity of this compound is still emerging, exploring its potential in oxidation reactions, deoximation, and other important organic transformations is a promising area of research. alfachemic.com The development of xerogel-sequestered organochalcogenide catalysts also presents an interesting avenue for creating recyclable and robust catalytic systems based on this compound. psu.edu

Leveraging Advanced Computational Methods for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. Future research on this compound will greatly benefit from the application of these methods for rational design.

DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govacs.org Such studies have been successfully employed to understand the properties of other organoselenium compounds, including various alkyl selenocyanates. nsf.govresearchgate.netacs.org By modeling reaction mechanisms and transition states, computational methods can guide the development of new synthetic routes and predict the catalytic potential of this compound in various reactions. researchgate.net

Furthermore, computational screening can accelerate the discovery of novel applications. For example, DFT studies can be used to predict the binding affinity of this compound-containing molecules with biological targets or to design functional materials with specific electronic properties. The rational design of chiral selenium-π-acid catalysts, guided by computational insights, has already shown promise in asymmetric synthesis. psu.edu Applying a similar approach to design chiral catalysts derived from this compound could lead to new enantioselective transformations.

Exploration of this compound in Emerging Areas of Chemical Science

The unique properties of the selenium atom endow organoselenium compounds with the potential for application in a wide array of emerging scientific fields. This compound, as a fundamental building block, is poised to play a role in these advancements.

Functional Materials: Organoselenium compounds are being explored for the creation of advanced functional materials. epfl.chmdpi.com For instance, self-assembled monolayers (SAMs) of alkyl selenides on gold surfaces have shown exceptional stability, making them promising for applications in molecular electronics. nsf.gov Investigating the self-assembly of this compound and its derivatives could lead to the development of novel surfaces with tailored properties.

Supramolecular Chemistry: The selenocyanate ion can act as a ligand in the formation of coordination complexes, leading to interesting supramolecular architectures. dntb.gov.uaresearchgate.netacs.orgsemanticscholar.org The ability of these complexes to form extended networks and exhibit specific host-guest interactions opens up possibilities for the design of new sensors, catalysts, and smart materials. Exploring the coordination chemistry of this compound could yield novel supramolecular assemblies with unique functions.

Chemical Biology and Drug Delivery: Selenocyanates have attracted significant attention in medicinal chemistry due to their antiproliferative and antioxidant properties. ppm.edu.plnih.gov The development of drug delivery systems that can release active therapeutic agents in a controlled manner is a major goal in pharmacology. biomedpharmajournal.orgrsc.orgcas.org The reactivity of the selenocyanate group could potentially be exploited for the bioorthogonal release of drugs. researchgate.net Investigating the biological activity of this compound and its derivatives, as well as their potential as components of drug delivery systems, represents a vibrant area for future research.

Q & A

Q. What are the current methodologies for synthesizing propyl selenocyanate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic, electrophilic, or radical pathways. For example, nucleophilic substitution using alkyl halides and potassium selenocyanate (KSeCN) under gentle conditions (e.g., 50–80°C, polar aprotic solvents like DMF) typically yields 60–80% efficiency. Electrophilic approaches, such as selenium transfer reagents, require precise stoichiometric control to avoid side reactions . Reaction optimization should include variables like temperature, solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Yield discrepancies often arise from impurities in SeCN sources; thus, reagent purity validation via elemental analysis is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Confirm Se-C≡N stretching vibrations (650–750 cm⁻¹) and alkyl group signatures.
  • NMR (¹H, ¹³C, ⁷⁷Se) : ⁷⁷Se NMR is particularly useful for distinguishing selenocyanate from thiocyanate (δ ~300–400 ppm vs. ~100 ppm for SCN).
  • X-ray diffraction (XRD) : Resolve crystal structure and bond lengths (e.g., Se-C bond ~1.89 Å) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns. Cross-validation using multiple techniques is recommended to address spectral ambiguities .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Stability studies should involve:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • pH-dependent hydrolysis assays : Monitor degradation kinetics in aqueous buffers (pH 2–12) via UV-Vis or HPLC.
  • Light exposure tests : Use controlled UV chambers to evaluate photolytic degradation. Data should be analyzed using Arrhenius models to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported toxicity data for this compound?

Contradictory toxicity findings (e.g., LD₅₀ variations) may stem from differences in:

  • Experimental models : Compare in vitro (cell lines) vs. in vivo (rodent) data.
  • Exposure routes : Oral vs. dermal administration alters bioavailability.
  • Dosage metrics : Normalize data to body surface area or metabolic rate. Systematic meta-analyses using PRISMA guidelines and sensitivity analyses (e.g., funnel plots) can identify confounding variables .

Q. How can computational modeling predict reaction mechanisms in this compound synthesis?

Density Functional Theory (DFT) simulations can map energy profiles for key steps (e.g., nucleophilic attack, transition states). Parameters to model include:

  • Solvent effects (via COSMO-RS).
  • Charge distribution using Natural Bond Orbital (NBO) analysis.
  • Thermodynamic feasibility (ΔG‡ < 25 kcal/mol for viable pathways). Validate predictions with kinetic isotope effects (KIEs) or intermediate trapping experiments .

Q. What advanced techniques enable real-time monitoring of this compound in environmental matrices?

  • In situ Raman spectroscopy : Track SeCN⁻ adsorption on nanomaterials (e.g., Mg-Fe-LDH) with spatial resolution <1 µm.
  • Electrochemical sensors : Functionalized electrodes (e.g., AuNPs/CNT) can detect SeCN⁻ at ppb levels via amperometry.
  • Synchrotron X-ray absorption spectroscopy (XAS) : Probe local coordination environments during redox processes .

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s adsorption efficiency in wastewater?

Use Response Surface Methodology (RSM) with Box-Behnken designs to optimize variables:

VariableRangeOptimal Value
Adsorbent dosage0.5–1.5 g/L1.2 g/L
pH4–106.5
Temperature25–45°C35°C
Validate models via ANOVA (p < 0.05) and confirmatory trials. Cross-check with machine learning (e.g., neural networks) for nonlinear pattern recognition .

Q. What statistical approaches are critical for analyzing dose-response relationships in toxicology studies?

  • Probit analysis : Calculate LD₅₀/LC₅₀ values with 95% confidence intervals.
  • Hill slope modeling : Assess cooperativity in receptor-binding assays.
  • ANCOVA : Adjust for covariates like animal weight or baseline biomarkers. Report effect sizes (e.g., Cohen’s d) and power analysis to ensure reproducibility .

Data Reproducibility and Integrity

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Document batch-specific reagent purity (e.g., ICP-MS for Se content).
  • Share raw spectral data (e.g., .JCAMP-DX files for IR/NMR) in supplementary materials.
  • Use IUPAC guidelines for reporting yields and error margins .

Q. What ethical and reporting standards apply to preclinical studies involving this compound?

Adhere to NIH guidelines for:

  • Animal welfare : ARRIVE 2.0 checklist for in vivo studies.
  • Data transparency : Pre-register protocols on Open Science Framework (OSF).
  • Conflict of interest : Disclose funding sources and patent filings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.